

# An In-Depth Technical Guide to Benzo[d]oxazole-4-carboxylic Acid

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## Compound of Interest

Compound Name: Benzo[d]oxazole-4-carboxylic acid

Cat. No.: B1287118

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IUPAC Name: 1,3-Benzoxazole-4-carboxylic acid

Synonyms: **Benzo[d]oxazole-4-carboxylic acid**, 4-Carboxy-1,3-benzoxazole

CAS Number: 208772-23-0

## Chemical and Physical Properties

**Benzo[d]oxazole-4-carboxylic acid** is a heterocyclic organic compound featuring a benzene ring fused to an oxazole ring, with a carboxylic acid group substituted at the 4-position. The benzoxazole scaffold is a significant "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>3</sub>	[1]
Molecular Weight	163.13 g/mol	[1]
Appearance	Off-white to light brown solid	
Storage Temperature	Sealed in dry, Room Temperature	

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1,3-Benzoxazole-4-carboxylic acid (CAS 208772-23-0) is not readily available in the reviewed literature, a general and widely adopted method for synthesizing 2-substituted benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. This reaction is typically facilitated by a dehydrating agent or catalyst.

## General Experimental Protocol: Synthesis of Benzoxazoles from 2-Aminophenol and Carboxylic Acids

This protocol describes a common one-pot synthesis method that can be adapted for the preparation of various benzoxazole derivatives.

### Materials:

- 2-Aminophenol derivative
- Carboxylic acid
- Methanesulfonic acid (as catalyst and solvent) or Polyphosphoric acid (PPA)
- Appropriate organic solvents for workup and purification (e.g., ethyl acetate, hexane)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

### Procedure:

- To a round-bottom flask, add the 2-aminophenol (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).
- Add methanesulfonic acid or polyphosphoric acid to the mixture to act as both a catalyst and a solvent. The reaction mixture should be stirrable.
- Heat the mixture with stirring. Reaction temperatures typically range from 80°C to 150°C, depending on the reactivity of the substrates.

- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice water.
- Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8. This will precipitate the crude product.
- Filter the solid precipitate, wash it with water, and dry it under a vacuum.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure benzoxazole product.
- Characterize the final product using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry to confirm its structure and purity.

## Biological Activity and Potential Therapeutic Applications

The benzoxazole nucleus is a cornerstone in the development of new therapeutic agents due to its broad spectrum of pharmacological activities. While extensive quantitative data for **Benzo[d]oxazole-4-carboxylic acid** itself is limited, the activities of its derivatives suggest several potential applications.

According to available data, 1,3-Benzoxazole-4-carboxylic acid is identified as a metabolite of benzoxazinone and has demonstrated antibiotic properties.<sup>[1]</sup> It is suggested to inhibit bacterial growth by binding to ribosomes and thereby inhibiting protein synthesis.<sup>[1]</sup> Additionally, the compound is reported to inhibit acetylcholinesterase (AChE).<sup>[1]</sup>

## Quantitative Data for Related Benzoxazole Derivatives

To provide context for the potential bioactivity of the benzoxazole class, the following table summarizes quantitative data for various derivatives investigated for their anti-inflammatory and cholinesterase inhibition properties.

Disclaimer: The data below is for related but structurally distinct benzoxazole derivatives and is intended for illustrative purposes only. It does not represent the activity of **Benzo[d]oxazole-4-carboxylic acid**.

Compound Class	Target	IC <sub>50</sub> Value (μM)	Reference
Benzoxazole-Oxadiazole Analogues	Acetylcholinesterase (AChE)	5.80 ± 2.18 to 40.80 ± 5.90	[2]
Benzoxazole-Oxadiazole Analogues	Butyrylcholinesterase (BChE)	7.20 ± 2.30 to 42.60 ± 6.10	[2]
2-Aryl-6-carboxamide Benzoxazoles	Acetylcholinesterase (AChE)	Ki values: 0.052 to 0.240	[3]
2-Aryl-6-carboxamide Benzoxazoles	Butyrylcholinesterase (BChE)	Ki values: 0.077 to 0.323	[3]
Methyl-2-amino benzoxazole carboxylate Tosylate	Cyclooxygenase-2 (COX-2)	11.5 (μg/ml)	[4]
N <sup>1</sup> -(2-amino benzoxazole-5-carbonyl)-4-methyl benzene sulfonohydrazide	Cyclooxygenase-2 (COX-2)	19.6 (μg/ml)	[4]

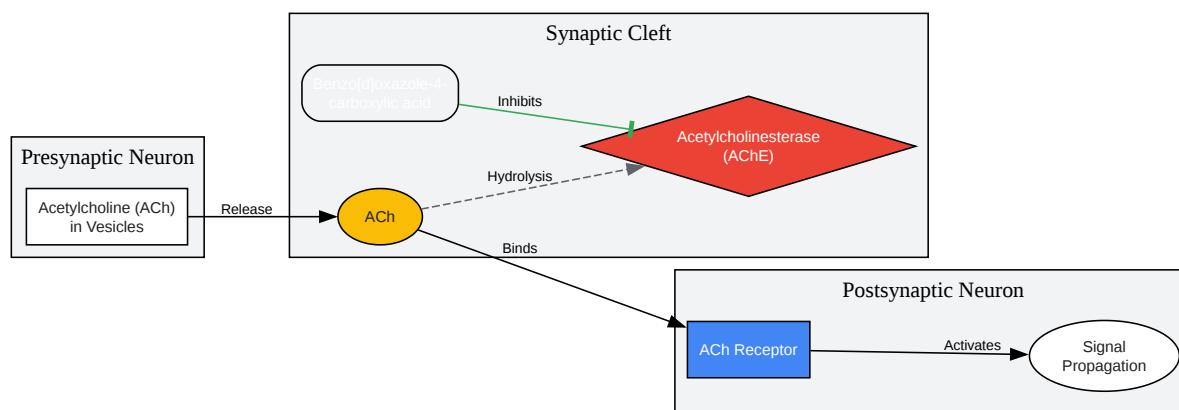
## Putative Signaling Pathways and Mechanisms of Action

Based on the reported activities for **Benzo[d]oxazole-4-carboxylic acid** and its chemical class, two primary signaling pathways are of significant interest: inhibition of acetylcholinesterase and inhibition of bacterial protein synthesis.

### Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thus terminating the signal. Inhibition

of AChE leads to an increased concentration and prolonged availability of ACh, enhancing cholinergic neurotransmission. This mechanism is the basis for treatments of conditions like Alzheimer's disease and myasthenia gravis.[5]

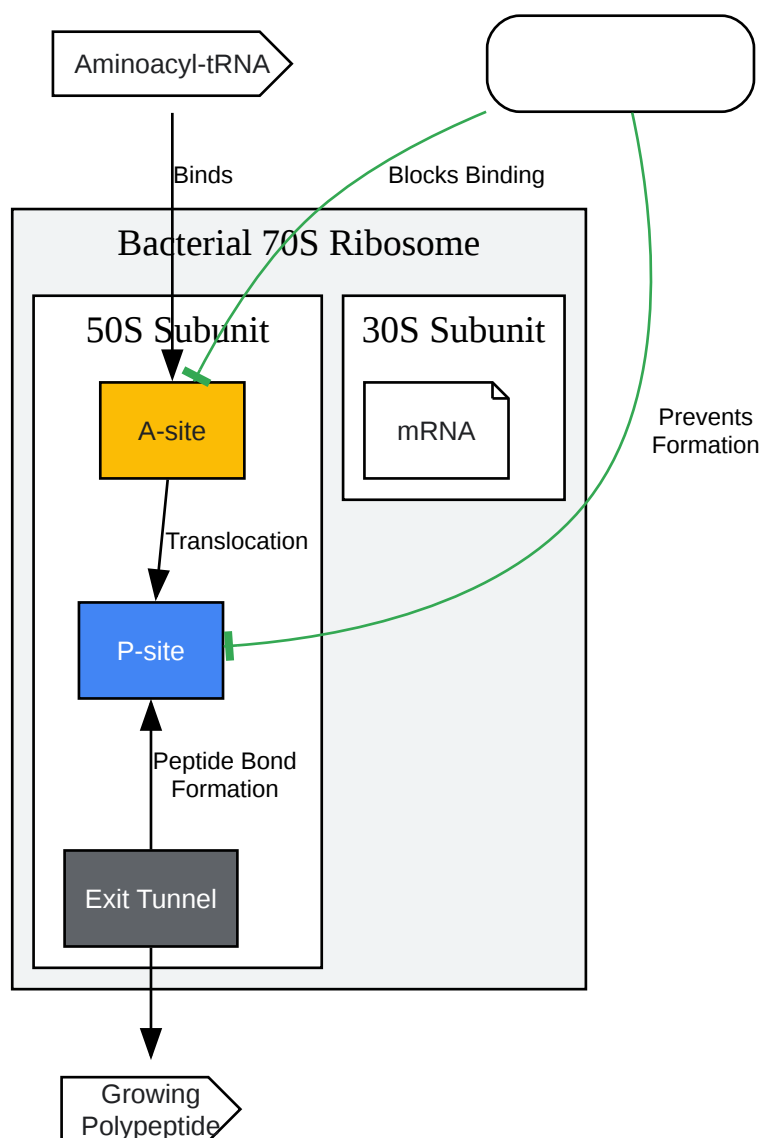


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Caption: Putative mechanism of Acetylcholinesterase (AChE) inhibition.

## Bacterial Ribosome Inhibition

The bacterial ribosome (70S) is a primary target for many antibiotics. It is responsible for translating messenger RNA (mRNA) into proteins, a process essential for bacterial survival. Small molecules can bind to specific sites on the ribosomal subunits (30S or 50S), interfering with key steps such as initiation, tRNA binding to the A-site, peptide bond formation at the Peptidyl Transferase Center (PTC), or translocation. This disruption halts protein synthesis, leading to a bacteriostatic or bactericidal effect.[6][7]



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Caption: Putative mechanism of bacterial protein synthesis inhibition.

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